3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine
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Overview
Description
3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 3 position, and an amine group at the 4 position on the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amine group can act as a nucleophile, allowing the compound to undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce quinones or other oxidized forms.
Scientific Research Applications
3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
- 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-4-amine
- 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine
- 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness: 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development .
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLSGHVEWVYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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